Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Description
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS: 310443-54-0) is a bicyclic heterocyclic compound featuring a pyrrolotriazine core substituted with hydroxyl (C4), methoxy (C5), and ethoxycarbonyl (C6) groups. Its molecular formula is C10H11N3O4 (molar mass: 237.21 g/mol) . This compound is synthesized via cyclization and functionalization reactions, often involving intermediates like ethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate and subsequent N-amination or chlorination steps . Its structural complexity and substituent arrangement make it a scaffold of interest in medicinal chemistry, particularly for antiviral and anticancer applications .
Properties
IUPAC Name |
ethyl 5-methoxy-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-3-17-10(15)6-4-13-7(8(6)16-2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQPHKXLBOYQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1OC)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydroxy/Methoxy vs. Chloro/Ethyl : The hydroxyl group in the target compound increases polarity, reducing membrane permeability compared to chloro- or ethyl-substituted analogs .
- Oxo Group : The oxo derivative (CAS 427878-70-4) exhibits planar conjugation, enhancing π-stacking interactions in enzyme binding .
Biological Activity
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a compound belonging to the class of pyrrolo-triazines, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring fused with a triazine moiety, which is known to contribute significantly to its biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values indicating potent activity against breast (MCF-7), liver (Huh-7), and colon (HT29) cancer cells.
- Antioxidant Properties : The compound has demonstrated antioxidant activity through various assays including DPPH and ABTS radical scavenging tests.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.
Anticancer Activity
A study conducted on various cancer cell lines revealed the following IC50 values for this compound:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 16.32 ± 0.92 |
| Huh-7 (Liver) | 12.21 ± 0.43 |
| HT29 (Colon) | 19.95 ± 0.45 |
| HeLa (Cervical) | 2.21 ± 0.45 |
These results indicate that the compound is particularly effective against cervical cancer cells compared to others.
Antioxidant Activity
The antioxidant potential was evaluated using DPPH and ABTS assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | 78% at 100 µM |
| ABTS Scavenging | 85% at 100 µM |
These findings suggest that this compound effectively scavenges free radicals.
Case Studies
In a recent case study involving the treatment of MCF-7 breast cancer cells with this compound:
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Findings : A significant reduction in cell viability was observed in a dose-dependent manner. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
